[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid
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Overview
Description
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts, microwaves, or ultrasounds can enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like hydroxylamine for substitution reactions .
Major Products
The major products formed from these reactions include amino-substituted phosphonic acids, hydroxyl-substituted derivatives, and other functionalized phosphonic acids .
Scientific Research Applications
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is employed as a corrosion inhibitor and in the development of advanced materials.
Mechanism of Action
The mechanism of action of [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid involves its ability to form strong bonds with metal ions and other substrates. This property makes it effective as a corrosion inhibitor by forming a protective layer on metal surfaces . Additionally, its interactions with biological molecules can be attributed to its ability to form hydrogen bonds and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acids such as:
Uniqueness
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for specific applications in corrosion inhibition and as a biochemical probe .
Properties
CAS No. |
112142-27-5 |
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Molecular Formula |
C8H10NO5P |
Molecular Weight |
231.14 g/mol |
IUPAC Name |
(3-methyl-4-nitrophenyl)methylphosphonic acid |
InChI |
InChI=1S/C8H10NO5P/c1-6-4-7(5-15(12,13)14)2-3-8(6)9(10)11/h2-4H,5H2,1H3,(H2,12,13,14) |
InChI Key |
WCCNJXZELUNZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CP(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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